2-(6-Isobutoxy-naphthalen-2-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
Overview
Description
2-(6-Isobutoxy-naphthalen-2-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane is an organoboron compound that has gained attention in the field of organic chemistry due to its utility in various chemical reactions, particularly in Suzuki–Miyaura coupling reactions . This compound is characterized by its stability and reactivity, making it a valuable reagent in synthetic chemistry.
Mechanism of Action
Target of Action
The primary target of 2-(6-Isobutoxy-naphthalen-2-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
this compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium .
Biochemical Pathways
The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the formation of carbon–carbon bonds, which are crucial for the synthesis of a wide range of organic compounds .
Pharmacokinetics
The compound is known to be relatively stable, readily prepared, and generally environmentally benign , which suggests it may have favorable bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role in the Suzuki–Miyaura cross-coupling reaction . By facilitating the formation of carbon–carbon bonds, the compound plays a crucial role in the synthesis of a wide range of organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s success in the Suzuki–Miyaura cross-coupling reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Biochemical Analysis
Biochemical Properties
2-(6-Isobutoxy-naphthalen-2-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane plays a significant role in biochemical reactions, particularly in the Suzuki–Miyaura coupling reaction. This reaction is widely used in organic synthesis to form carbon-carbon bonds. The compound interacts with various enzymes, proteins, and other biomolecules during this process. For instance, it interacts with palladium catalysts, which facilitate the transmetalation step in the Suzuki–Miyaura coupling reaction . The nature of these interactions involves the transfer of organic groups from boron to palladium, which is crucial for the formation of new carbon-carbon bonds.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain kinases and transcription factors, leading to changes in gene expression patterns . Additionally, it can alter cellular metabolism by interacting with metabolic enzymes, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves binding interactions with biomolecules such as enzymes and receptors. This compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their catalytic activity . Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional machinery of the cell.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are critical for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors such as light and heat can lead to its degradation. Long-term effects on cellular function include sustained changes in gene expression and metabolic activity, which can be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, it can induce toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound exhibits a dose-dependent response, with higher doses leading to more pronounced effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and metabolism . The compound can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites. Additionally, it can influence the production of reactive oxygen species (ROS) and other metabolic byproducts, which can have downstream effects on cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins and be distributed to various cellular compartments. The localization and accumulation of the compound within specific tissues can influence its overall biological activity and effects.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may be localized to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, its localization to the nucleus can affect gene expression by interacting with nuclear proteins and transcription factors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Isobutoxy-naphthalen-2-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane typically involves the reaction of 6-Isobutoxy-naphthalene-2-boronic acid with pinacol in the presence of a dehydrating agent . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to reflux, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
2-(6-Isobutoxy-naphthalen-2-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane undergoes various types of chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The compound can be oxidized to form the corresponding boronic acid or boronate ester.
Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding boronic acid.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Water or Aqueous Solutions: For hydrolysis reactions.
Major Products Formed
Biaryl Compounds: From Suzuki–Miyaura coupling reactions.
Boronic Acids: From oxidation or hydrolysis reactions.
Scientific Research Applications
2-(6-Isobutoxy-naphthalen-2-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane is used in various scientific research applications, including:
Organic Synthesis: As a reagent in Suzuki–Miyaura coupling reactions to form biaryl compounds.
Medicinal Chemistry: For the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: In the development of organic electronic materials and polymers.
Chemical Biology: As a tool for the modification of biomolecules and the study of biological pathways.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another commonly used boronic acid in Suzuki–Miyaura coupling reactions.
Pinacolborane: A boron reagent used in hydroboration reactions.
2-(Naphthalen-2-yl)-1,3,2-dioxaborolane: A structurally similar compound with different substituents on the naphthalene ring.
Uniqueness
2-(6-Isobutoxy-naphthalen-2-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane is unique due to its enhanced stability and reactivity, which are imparted by the isobutoxy and tetramethyl groups. These groups make the compound more resistant to hydrolysis and oxidation, allowing it to be used under a wider range of reaction conditions compared to similar compounds .
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[6-(2-methylpropoxy)naphthalen-2-yl]-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27BO3/c1-14(2)13-22-18-10-8-15-11-17(9-7-16(15)12-18)21-23-19(3,4)20(5,6)24-21/h7-12,14H,13H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEDXKTPSWIFJGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=C(C=C3)OCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301138188 | |
Record name | 4,4,5,5-Tetramethyl-2-[6-(2-methylpropoxy)-2-naphthalenyl]-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301138188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1363386-57-5 | |
Record name | 4,4,5,5-Tetramethyl-2-[6-(2-methylpropoxy)-2-naphthalenyl]-1,3,2-dioxaborolane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1363386-57-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4,5,5-Tetramethyl-2-[6-(2-methylpropoxy)-2-naphthalenyl]-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301138188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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